molecular formula C24H25FNO4Na B601122 (3S,5S)-Fluvastatin Sodium Salt CAS No. 194935-01-8

(3S,5S)-Fluvastatin Sodium Salt

Cat. No.: B601122
CAS No.: 194935-01-8
M. Wt: 433.46
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Description

(3S,5S)-Fluvastatin Sodium Salt is a synthetic compound belonging to the class of statins, which are widely used as lipid-lowering agents. Statins inhibit the enzyme HMG-CoA reductase, which plays a crucial role in the biosynthesis of cholesterol. By inhibiting this enzyme, this compound helps reduce the levels of low-density lipoprotein (LDL) cholesterol in the blood, thereby lowering the risk of cardiovascular diseases.

Biochemical Analysis

Biochemical Properties

(3S,5S)-Fluvastatin Sodium Salt plays a significant role in biochemical reactions . It interacts with various enzymes, proteins, and other biomolecules.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are diverse . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves a variety of binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact details of how it exerts its effects at the molecular level are still being studied .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently being researched .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . Studies have observed threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in several metabolic pathways . It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins . It can also affect its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,5S)-Fluvastatin Sodium Salt involves several steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring is synthesized through a Paal-Knorr reaction, which involves the cyclization of a 1,4-dicarbonyl compound.

    Introduction of the Fluorophenyl Group: A fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction.

    Formation of the Heptanoic Acid Side Chain: The heptanoic acid side chain is constructed through a series of reactions, including aldol condensation and reduction.

    Final Coupling and Salt Formation: The final coupling of the pyrrole ring with the heptanoic acid side chain is achieved through an amide bond formation, followed by the conversion to the sodium salt form.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

    Batch or Continuous Flow Reactors: These reactors are used to carry out the chemical reactions under controlled conditions.

    Purification Steps: The crude product is purified using techniques such as crystallization, filtration, and chromatography.

    Quality Control: The final product undergoes rigorous quality control tests to ensure it meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

(3S,5S)-Fluvastatin Sodium Salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert ketones or aldehydes present in the molecule to alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as alcohols, ketones, and substituted analogs.

Scientific Research Applications

(3S,5S)-Fluvastatin Sodium Salt has a wide range of scientific research applications, including:

    Chemistry: It is used as a reference compound in analytical chemistry for the development of new analytical methods.

    Biology: The compound is studied for its effects on cellular cholesterol metabolism and its potential role in modulating gene expression.

    Medicine: It is extensively researched for its therapeutic potential in treating hypercholesterolemia and preventing cardiovascular diseases.

    Industry: The compound is used in the pharmaceutical industry for the development of new lipid-lowering drugs.

Comparison with Similar Compounds

Similar Compounds

    Atorvastatin: Another statin with a similar mechanism of action but different pharmacokinetic properties.

    Simvastatin: A statin that is structurally similar but has different metabolic pathways.

    Rosuvastatin: Known for its higher potency and longer half-life compared to other statins.

Uniqueness

(3S,5S)-Fluvastatin Sodium Salt is unique due to its specific stereochemistry, which influences its binding affinity to HMG-CoA reductase and its pharmacokinetic profile. This stereochemistry can result in differences in efficacy, side effects, and drug interactions compared to other statins.

Biological Activity

(3S,5S)-Fluvastatin sodium salt, commonly known as fluvastatin, is a synthetic statin used primarily for lowering cholesterol levels and managing cardiovascular diseases. This article explores its biological activity, including mechanisms of action, pharmacokinetics, clinical efficacy, and safety profiles based on diverse research findings.

Fluvastatin primarily functions as an inhibitor of HMG-CoA reductase, the enzyme responsible for catalyzing the conversion of HMG-CoA to mevalonate, a precursor in cholesterol biosynthesis. By inhibiting this enzyme, fluvastatin effectively reduces the synthesis of cholesterol in the liver, leading to a decrease in circulating low-density lipoprotein (LDL) cholesterol levels.

Pharmacokinetics

Fluvastatin exhibits a rapid absorption profile with peak plasma concentrations occurring approximately 1-3 hours post-administration. The drug has a bioavailability of around 24% due to extensive first-pass metabolism. It is primarily metabolized by cytochrome P450 2C9 and has a half-life of about 1-3 hours, necessitating daily dosing for sustained efficacy.

Clinical Efficacy

Numerous clinical trials have evaluated the effectiveness of fluvastatin in various populations:

  • Cholesterol Reduction : In a study involving patients with hyperlipidemia, fluvastatin demonstrated a significant reduction in LDL cholesterol levels by approximately 20-30% at doses ranging from 20 mg to 80 mg daily .
  • Cardiovascular Outcomes : The LIPS (Lescol Intervention Prevention Study) trial indicated that fluvastatin not only lowers cholesterol but also reduces the risk of major cardiovascular events in patients with coronary artery disease .

Safety Profile

While generally well-tolerated, fluvastatin is associated with several adverse effects:

  • Liver Function Abnormalities : Clinical trials reported that persistent transaminase elevations occurred in approximately 1.1% of patients treated with fluvastatin. Monitoring liver enzymes before and during treatment is recommended .
  • Muscle-Related Adverse Events : Myopathy and rhabdomyolysis are potential risks associated with statin therapy, although these are less common with fluvastatin compared to other statins like simvastatin or atorvastatin .

Case Study 1: Efficacy in Diabetic Patients

A recent analysis from the ACCORD-Lipid trial demonstrated that fluvastatin effectively reduced cardiovascular events when used alongside fenofibrate in diabetic patients with high triglyceride levels and low HDL cholesterol . This combination therapy showed an adjusted relative risk reduction of 31% for cardiovascular events compared to placebo.

Case Study 2: Long-Term Use and Liver Function

In a longitudinal study involving over 2,900 patients on fluvastatin therapy for more than two years, only 0.6% required discontinuation due to elevated liver enzymes. Most cases were asymptomatic and resolved upon discontinuation .

Solid-State Characterization

Research into the solid-state properties of fluvastatin sodium salt has revealed different crystalline forms that can affect its dissolution rate and bioavailability. A study identified three forms of fluvastatin:

  • Form I : Found in commercial raw materials.
  • Form II : Identified as the USP reference standard.
  • Ethanol Solvate : Exhibiting unique dissolution characteristics.

These variations highlight the importance of solid-state characterization in optimizing formulation and therapeutic efficacy .

Properties

CAS No.

194935-01-8

Molecular Formula

C24H25FNO4Na

Molecular Weight

433.46

Appearance

Off-White to Pale Yellow Solid

melting_point

>116°C

Purity

> 95%

quantity

Milligrams-Grams

Synonyms

(S,S)-Fluvastatin Sodium Salt;  [S-[R*,R*-(E)]]-7-[3-(4-Fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-3,5-dihydroxy-6-heptenoic Acid Monosodium Salt

Origin of Product

United States

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